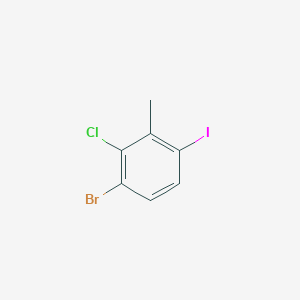

1-Bromo-2-chloro-4-iodo-3-methylbenzene

Descripción general

Descripción

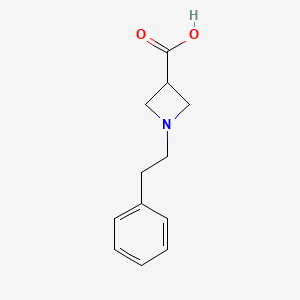

1-Bromo-2-chloro-4-iodo-3-methylbenzene is a chemical compound with the CAS Number: 1000573-57-8 . It has a molecular weight of 331.38 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrClI/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Thermochemistry of Halogen-Substituted Methylbenzenes

Research in thermochemistry, particularly involving halogen-substituted methylbenzenes, offers significant insight. A study by Verevkin et al. (2015) investigated the experimental vapor pressures, vaporization, fusion, and sublimation enthalpies of various bromo- and iodo-substituted methylbenzenes, including compounds similar to 1-Bromo-2-chloro-4-iodo-3-methylbenzene. This study emphasized the use of quantum-chemical methods for calculating gas-phase enthalpies of formation, contributing significantly to our understanding of these compounds' thermochemical behaviors (Verevkin et al., 2015).

Ring Halogenations and Synthesis Techniques

In the field of organic synthesis, ring halogenations of polyalkylbenzenes, including compounds like this compound, play a crucial role. Bovonsombat and Mcnelis (1993) explored the use of 1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) with various catalysts for ring halogenations. Their research provided valuable insights into selectivities among substrates, halogen sources, and catalysts, facilitating the preparation of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

Structural Studies and Halogen Bonding

Structural determinants in halogen bonding play a significant role in the stability and reactivity of halogen-substituted compounds. Pigge, Vangala, and Swenson (2006) analyzed the structures of various halotriaroylbenzenes, including derivatives similar to this compound. Their research highlighted the importance of X...O=C and X...X halogen bonding in determining these compounds' structures (Pigge, Vangala & Swenson, 2006).

Catalysis and Chemical Transformations

The role of halogenated compounds like this compound in catalysis and chemical transformations is a field of considerable interest. Niknam and Nasehi (2002) investigated the ring opening of epoxides with elemental iodine and bromine, using halogen-substituted compounds as catalysts. This study provided a new procedure for obtaining vicinal iodo and bromo alcohols, which are significant in various chemical syntheses (Niknam & Nasehi, 2002).

Vapour Pressure Data and Physical Properties

Understanding the physical properties of halogenated compounds is crucial for their application in various scientific fields. Oonk, Linde, Huinink, and Blok (1998) presented a novel approach to representing and assessing vapor pressure data for compounds like this compound. Their research is vital for accurate physical property predictions and has applications in material science and chemical engineering (Oonk et al., 1998).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Propiedades

IUPAC Name |

1-bromo-2-chloro-4-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTIZTDAVFVXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661542 | |

| Record name | 1-Bromo-2-chloro-4-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000573-57-8 | |

| Record name | 1-Bromo-2-chloro-4-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine hydrochloride](/img/structure/B1531223.png)

![6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1531227.png)

![2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B1531230.png)

![2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B1531241.png)

![1-{[(2-Methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1531244.png)

![[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531245.png)